molecular formula C13H19NO3S B288735 N-cyclopentyl-4-ethoxybenzenesulfonamide

N-cyclopentyl-4-ethoxybenzenesulfonamide

Cat. No.: B288735
M. Wt: 269.36 g/mol
InChI Key: AWXGYKGCNLLRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-ethoxybenzenesulfonamide is a sulfonamide derivative characterized by a cyclopentyl group attached to the sulfonamide nitrogen and an ethoxy substituent at the para position of the benzene ring. Sulfonamides are widely studied for their biological activities, including antimicrobial and enzyme inhibitory effects, making this compound a candidate for similar applications.

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

N-cyclopentyl-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C13H19NO3S/c1-2-17-12-7-9-13(10-8-12)18(15,16)14-11-5-3-4-6-11/h7-11,14H,2-6H2,1H3

InChI Key

AWXGYKGCNLLRJV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CCCC2

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CCCC2

solubility

18.3 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of N-cyclopentyl-4-ethoxybenzenesulfonamide with related sulfonamide derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Notable Features
This compound C₁₃H₁₉NO₃S Cyclopentyl (N), Ethoxy (C-4) ~285.4 (estimated) Hydrophobic cyclopentyl, electron-donating ethoxy
N-(4-chlorophenyl)-4-ethoxybenzenesulfonamide C₁₄H₁₄ClNO₃S 4-chlorophenyl (N), Ethoxy (C-4) 311.78 Electron-withdrawing Cl enhances stability
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C₁₈H₁₉N₃O₅S₂ Methyl (C-4), Oxazolyl-sulfamoyl (N) 445.55 Complex heterocyclic moiety for enhanced bioactivity
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide C₁₅H₁₅NO₃S Acetyl (C-4'), Methyl (C-4) 289.35 Acetyl group increases polarity and reactivity
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S Methoxy (C-4) 275.32 Methoxy improves solubility in organic solvents

Key Observations:

  • The ethoxy group’s electron-donating nature may stabilize the sulfonamide moiety, similar to methoxy in .
  • Molecular Weight: Bulkier substituents (e.g., oxazolyl-sulfamoyl in ) increase molecular weight, which may impact pharmacokinetic properties like absorption and distribution.

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